3-amino-N-(pyridin-4-yl)propanamide dihydrochloride
Overview
Description
3-amino-N-(pyridin-4-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in powder form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(pyridin-4-yl)propanamide dihydrochloride involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with 3-aminopropionitrile in the presence of a reducing agent to form the intermediate 3-amino-N-(pyridin-4-yl)propanamide. This intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(pyridin-4-yl)propanamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N-(pyridin-4-yl)propanamide dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme functions.
Mechanism of Action
The mechanism of action of 3-amino-N-(pyridin-4-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride: This compound has an additional hydroxyl group, which can affect its reactivity and solubility.
3-amino-N-[(pyridin-4-yl)methyl]propanamide: This compound lacks the dihydrochloride salt form, which can influence its stability and solubility.
Uniqueness
3-amino-N-(pyridin-4-yl)propanamide dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and solubility in the dihydrochloride form make it particularly useful in various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-N-pyridin-4-ylpropanamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;;/h2-3,5-6H,1,4,9H2,(H,10,11,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQQKQWJBLCDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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